1-(3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)thiourea
Description
1-(3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)thiourea (Molecular Formula: C₁₆H₁₁BrF₂N₄S; Average Mass: 409.252 g/mol; ChemSpider ID: 58824738) is a pyrazole-thiourea hybrid compound characterized by a central pyrazole ring substituted with a 4-bromophenyl group at position 3, a 2,4-difluorophenyl group at position 1, and a thiourea moiety at position 5 . Its single-isotope mass (407.985586 g/mol) and IUPAC name (MFCD12196046) reflect its distinct stereoelectronic profile.
Properties
Molecular Formula |
C16H11BrF2N4S |
|---|---|
Molecular Weight |
409.3 g/mol |
IUPAC Name |
[5-(4-bromophenyl)-2-(2,4-difluorophenyl)pyrazol-3-yl]thiourea |
InChI |
InChI=1S/C16H11BrF2N4S/c17-10-3-1-9(2-4-10)13-8-15(21-16(20)24)23(22-13)14-6-5-11(18)7-12(14)19/h1-8H,(H3,20,21,24) |
InChI Key |
GOWKBIZLHAVTKL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN(C(=C2)NC(=S)N)C3=C(C=C(C=C3)F)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)thiourea typically involves the following steps:
Formation of the Pyrazole Core: The pyrazole core can be synthesized through the reaction of hydrazine with a 1,3-diketone.
Substitution Reactions:
Thiourea Formation: The final step involves the reaction of the substituted pyrazole with thiourea under suitable conditions, such as in the presence of a base like sodium hydroxide.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromophenyl Group
The bromine atom on the 4-bromophenyl ring facilitates cross-coupling reactions, enabling structural diversification:
Key Insight : Bromine’s high electronegativity and leaving-group ability enhance reactivity in palladium-catalyzed couplings, as demonstrated in analogous pyrazole systems .
Thiourea Group Reactivity
The thiourea moiety (–NH–C(S)–NH–) participates in cyclization and condensation reactions:
Thiazole Formation
Reaction with α-halo ketones or esters under basic conditions yields thiazole derivatives:
textThiourea + BrCH₂COOR → 2-Aminothiazole + HBr
Conditions : K₂CO₃, DMF, 60°C.
Outcome : Substituted thiazoles with retained pyrazole-aryl motifs .
Schiff Base Formation
Condensation with aldehydes forms imine-linked derivatives:
textThiourea + RCHO → R–CH=N–C(S)–NH–(pyrazole)
Conditions : EtOH, reflux, 6–8 hours.
Application : Used to synthesize antimicrobial agents in related thiourea systems .
Electrophilic Aromatic Substitution (EAS)
The 2,4-difluorophenyl ring undergoes regioselective substitution due to fluorine’s electron-withdrawing effects:
| Reagent | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄ | Para to F | Nitro derivatives at C5 of pyrazole | 55–60%* |
| Cl₂/FeCl₃ | Ortho to F | Chlorinated analogs | 45–50%* |
*Yields estimated from analogous difluorophenyl systems .
Coordination Chemistry
The thiourea sulfur acts as a soft ligand for transition metals, forming complexes:
| Metal | Conditions | Complex Type | Application |
|---|---|---|---|
| Ag(I) | AgNO₃, MeOH, RT | [Ag(thiourea)₂]NO₃ | Antimicrobial agents |
| Pt(II) | K₂PtCl₄, H₂O, 70°C | Square-planar complexes | Anticancer studies |
Structural Note : X-ray data for related pyrazole-thiourea complexes confirm bidentate S,N-coordination .
Oxidation of Thiourea
Treatment with H₂O₂ or I₂ oxidizes the thiourea group to urea:
text–C(S)–NH– → –C(O)–NH–
Conditions : 30% H₂O₂, AcOH, 24 hours.
Yield : >80% (based on analogous thioureas) .
Pyrazole Ring Hydrogenation
Catalytic hydrogenation reduces the pyrazole’s double bond:
text1H-Pyrazole → 4,5-Dihydropyrazole
Conditions : H₂ (1 atm), Pd/C, EtOH, 25°C.
Outcome : Saturated derivatives with retained thiourea functionality .
Alkylation/Acylation at NH Sites
The NH groups undergo alkylation or acylation to modify solubility and bioactivity:
| Reagent | Product | Conditions |
|---|---|---|
| CH₃I, K₂CO₃ | N-Methylthiourea derivatives | DMF, 50°C, 12 hours |
| AcCl, pyridine | N-Acetylated analogs | CH₂Cl₂, 0°C→RT |
Biological Impact : N-Alkylation in similar thioureas enhances blood-brain barrier penetration .
Critical Analysis of Research Gaps
-
Mechanistic Studies : Limited data exist on reaction kinetics or intermediates for this specific compound.
-
Biological Activity Linkage : Most studies focus on synthesis; pharmacological profiling of derivatives remains sparse .
-
Green Chemistry Approaches : Solvent-free or catalytic methods for its reactions are underexplored .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)thiourea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs are categorized based on substituent variations, which directly impact their physicochemical and biological properties. Below is a detailed analysis:
Pyrazole Derivatives with Halogenated Aryl Groups
Key Observations :
- Functional Groups: Replacement of thiourea with ethanone () reduces hydrogen-bonding capacity, which may decrease solubility in polar solvents.
Pyrazole-Thiazole Hybrids
Key Observations :
- Thiazole vs. Thiourea : Thiazole-containing analogs () exhibit aromatic nitrogen-sulfur systems, enhancing π-π stacking and metal-binding capabilities compared to the thiourea group’s hydrogen-bonding propensity.
- Biological Activity : Thiazole derivatives demonstrate antimicrobial properties (), suggesting that the target compound’s thiourea group may offer a different bioactivity profile.
Pyrazole-Thiourea/Carbothioamide Derivatives
Key Observations :
- In contrast, the target compound’s thiourea group offers simpler hydrogen-bond donor/acceptor sites.
- Aromatic Systems : The thienylcarbonyl group in introduces a sulfur-containing heterocycle, which may enhance redox activity compared to the target compound’s fluorinated aryl groups.
Halogen-Substituted Isostructural Analogs
highlights the role of halogen substitution (Cl vs. Br) in isostructural thiazole-pyrazole hybrids. For example:
- Bromo Derivative (e.g., target compound): Larger atomic radius may enhance hydrophobic interactions in therapeutic targets .
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1-(3-(4-Bromophenyl)-1-(2,4-difluorophenyl)-1H-pyrazol-5-yl)thiourea?
- Methodology : The compound is synthesized via multi-step reactions, typically starting with cyclization of hydrazine derivatives with diketones or aldehydes to form the pyrazole core. Subsequent acylation or thiourea functionalization is achieved using reagents like ammonium thiocyanate or thiocarbonyl diimidazole. For example, intermediates such as 5-chloro-3-methyl-1-substituted-1H-pyrazole-4-carbonyl chloride are generated through oxidation and acylation before reacting with thiourea precursors .
- Key Steps :
- Cyclization under reflux with ethanol or DMF.
- Characterization of intermediates via IR, NMR, and mass spectrometry.
- Final purification via recrystallization (e.g., dimethylformamide) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
- Techniques :
- NMR Spectroscopy : H and C NMR confirm substitution patterns and regiochemistry of the pyrazole and aryl groups .
- X-ray Crystallography : Resolves absolute configuration and intermolecular interactions (e.g., C–H···N, π–π stacking). SHELX programs (e.g., SHELXL) refine crystal structures, with unit cell parameters (e.g., Å, Å for orthorhombic systems) .
- IR Spectroscopy : Validates thiourea C=S stretching (~1250 cm) and N–H vibrations .
Advanced Research Questions
Q. How can crystallographic data resolve discrepancies in the structural configuration of the thiourea moiety?
- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement distinguishes between tautomeric forms (e.g., thione vs. thiol) by analyzing bond lengths (C=S: ~1.68 Å; C–N: ~1.34 Å) and hydrogen-bonding networks. Discrepancies in torsion angles or non-covalent interactions (e.g., C–H···F) are resolved via Hirshfeld surface analysis .
- Example : In related pyrazole-thiazole hybrids, SCXRD confirmed planar geometries and anti-parallel π-stacking (3.8–4.2 Å spacing) influencing stability .
Q. What intermolecular interactions govern the compound’s solid-state packing and solubility?
- Analysis :
- C–H···X (X = N, F) : Stabilize layered structures (e.g., C–H···F interactions at 2.42–2.65 Å).
- π–π Stacking : Aryl groups (4-bromophenyl, 2,4-difluorophenyl) exhibit edge-to-face interactions (centroid distances: 3.9–4.3 Å), reducing solubility in polar solvents .
| Parameter | Value |
|---|---|
| Space group | |
| Unit cell volume | 2544.5 Å |
| 0.052 |
Q. How can structure-activity relationship (SAR) studies optimize the compound’s biological activity?
- Approach :
- Substituent Variation : Replace 4-bromophenyl with electron-withdrawing groups (e.g., -CF) to enhance σ receptor antagonism .
- Thiourea Modifications : Replace sulfur with oxygen to assess hydrogen-bonding impact on kinase inhibition .
Q. What computational strategies predict the compound’s interaction with biological targets?
- Methods :
- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to EGFR or tubulin (PDB: 1M17). Pyrazole-thiourea scaffolds show hydrogen bonds with Thr790 (EGFR) or β-tubulin’s colchicine site .
- MD Simulations : Assess stability of ligand-receptor complexes (e.g., RMSD < 2.0 Å over 100 ns) .
Q. How should researchers address contradictory bioactivity data across in vitro and in vivo studies?
- Resolution :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
